molecular formula C16H9NO2 B14748638 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione CAS No. 2510-61-4

1H-Dibenzo[e,g]isoindole-1,3(2H)-dione

Cat. No.: B14748638
CAS No.: 2510-61-4
M. Wt: 247.25 g/mol
InChI Key: LCCQEESYPUHVCT-UHFFFAOYSA-N
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Description

1H-Dibenzo[e,g]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family This compound is characterized by a fused ring system consisting of two benzene rings and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione can be synthesized through various methods. One common approach involves the oxidation of dibenzo[e,g]isoindol-1-ones in the presence of dimethyl sulfoxide (DMSO) and sodium methoxide (CH₃ONa) at room temperature . Another method includes the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dibenzo[e,g]isoindol-1-ones yields this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological imaging, the compound’s fluorophores exhibit aggregation-induced emission, allowing them to fluoresce strongly in the aggregated state . This property is utilized to track various organelles in living cells.

Comparison with Similar Compounds

Uniqueness: 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione is unique due to its specific oxidation state and the presence of the isoindole core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.

Properties

IUPAC Name

phenanthro[9,10-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(19)17-15/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCQEESYPUHVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562165
Record name 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-61-4
Record name 1H-Dibenzo[e,g]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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